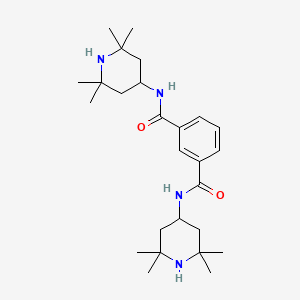

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide

Übersicht

Beschreibung

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, also known as N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide, is a chemical compound with the molecular formula C26H42N4O2 and a molecular weight of 442.64 g/mol . It is commonly used as a light stabilizer and antioxidant in various industrial applications, particularly in the stabilization of polymers such as nylon .

Wirkmechanismus

Target of Action

It is often used as a stabilizer in various materials, suggesting that its targets could be the structural components of these materials .

Pharmacokinetics

Its physical and chemical properties such as melting point (>270°c, dec) and boiling point (6051±550 °C, Predicted) are available .

Result of Action

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide is known to improve the stability of materials against light, heat, and oxidation . It can also enhance the dispersibility of fillers and pigments in nylon , increase the coloring power of pigments, enhance the stability of pigments, and enhance the dyeability of nylon fibers .

Biochemische Analyse

Biochemical Properties

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, enhancing the stability and functionality of these interactions. For instance, it has been shown to improve the stability of nylon melt, thereby enhancing the processability of nylon and reducing the fiber breakage rate . The compound’s interactions with biomolecules are primarily stabilizing, which helps in maintaining the integrity of the biochemical reactions it is involved in.

Cellular Effects

The effects of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- on various types of cells and cellular processes are profound. It influences cell function by stabilizing cell signaling pathways, gene expression, and cellular metabolism. The compound’s stabilizing properties help in maintaining the proper functioning of cells, ensuring that cellular processes are carried out efficiently . This stabilization is crucial for the overall health and functionality of cells.

Molecular Mechanism

At the molecular level, 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- exerts its effects through binding interactions with biomolecules. It acts as a stabilizer, enhancing the stability of enzymes and proteins it interacts with. This stabilization can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound can influence gene expression by stabilizing the transcriptional machinery, ensuring that genes are expressed correctly and efficiently.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- change over time. The compound is known for its long-term stability, which makes it an excellent candidate for studies involving prolonged exposure . Its stability ensures that it does not degrade quickly, maintaining its effectiveness over extended periods. This property is particularly useful in in vitro and in vivo studies, where long-term effects on cellular function can be observed.

Dosage Effects in Animal Models

The effects of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- vary with different dosages in animal models. At lower doses, the compound exhibits stabilizing effects on cellular processes without causing any adverse effects . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Threshold effects are observed, where the compound’s beneficial effects plateau, and any further increase in dosage leads to toxicity.

Metabolic Pathways

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s stabilizing properties extend to metabolic pathways, ensuring that metabolic reactions proceed efficiently and effectively. This interaction with metabolic pathways is crucial for maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is transported and distributed efficiently. It interacts with transporters and binding proteins, facilitating its movement within the cellular environment . The compound’s localization and accumulation are influenced by these interactions, ensuring that it reaches its target sites effectively.

Subcellular Localization

The subcellular localization of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its stabilizing effects precisely where they are needed, enhancing its overall efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- typically involves the reaction of triacetonediamine with dimethyl isophthalate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining an inert atmosphere, such as nitrogen or argon, and controlling the temperature to avoid the formation of byproducts .

Industrial Production Methods

In industrial settings, the compound is produced using continuous-flow synthesis methods. This approach allows for better control over reaction parameters and improves the yield and purity of the final product . The continuous-flow synthesis involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% Pt/C, to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide: A similar compound with comparable stabilizing properties.

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide: Another related compound used for similar applications.

Uniqueness

1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)- is unique due to its high efficiency as a light stabilizer and its ability to improve the stability of polymers under various environmental conditions . Its specific molecular structure allows it to interact effectively with free radicals, providing long-term stabilization effects .

Biologische Aktivität

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide (CAS No. 42774-15-2) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C26H42N4O2

- Molecular Weight : 442.64 g/mol

- InChI Key : OYNOCRWQLLIRON-UHFFFAOYSA-N

- Stereochemistry : Achiral

The compound features two isophthalamide groups linked by two 2,2,6,6-tetramethylpiperidine moieties, which contribute to its unique properties and potential interactions with biological systems .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. The compound's structural features allow it to stabilize radical intermediates, which is critical in mitigating oxidative stress in biological systems .

Neuroprotective Effects

Several studies have explored the neuroprotective effects of this compound. It has been shown to inhibit neuronal apoptosis in models of neurodegeneration. For instance, in a study involving neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in decreased cell death and improved cell viability .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity. In animal models of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines. This suggests that it may be beneficial in conditions characterized by chronic inflammation .

Data Table: Biological Activity Summary

| Activity Type | Effect | Study Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Reduced apoptosis in neuroblastoma | |

| Anti-inflammatory | Decreased pro-inflammatory cytokines |

Case Study 1: Neuroprotection in Animal Models

In a controlled study on mice subjected to induced oxidative stress via hydrogen peroxide administration, treatment with this compound resulted in significant neuroprotection. The treated group exhibited lower levels of oxidative markers compared to the control group. Histological analysis revealed preserved neuronal architecture in the treated animals .

Case Study 2: Inflammation Reduction in Chronic Models

Another study focused on a chronic inflammation model using rats with induced arthritis. Administration of the compound led to a marked reduction in swelling and pain scores compared to untreated controls. Furthermore, histological evaluations showed decreased infiltration of inflammatory cells in joint tissues .

Eigenschaften

IUPAC Name |

1-N,3-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O2/c1-23(2)13-19(14-24(3,4)29-23)27-21(31)17-10-9-11-18(12-17)22(32)28-20-15-25(5,6)30-26(7,8)16-20/h9-12,19-20,29-30H,13-16H2,1-8H3,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNOCRWQLLIRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068417 | |

| Record name | N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

42774-15-2 | |

| Record name | N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42774-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042774152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJD6FK539H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide in copolyamide composites?

A: N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide acts as a stabilizer in copolyamide composites. While the exact mechanism is not detailed in the provided abstracts, the inclusion of this compound contributes to the enhanced thermal stability and flow properties of the resulting composites. [, ]

Q2: How does the addition of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide affect the material properties of copolyamide 6T composites?

A2: The incorporation of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide in copolyamide 6T composites contributes to several beneficial material properties. These include:

- Improved flame retardancy: This suggests the compound may interfere with combustion processes, enhancing the fire safety of the material. []

- Enhanced tensile strength: The addition of this compound likely improves the material's resistance to breaking under tension. [, ]

- Increased fluidity: This suggests improved processability of the molten composite during manufacturing. [, ]

- Lower water absorption: This characteristic is beneficial for applications where moisture sensitivity is a concern. [, ]

Q3: Are there specific applications where the use of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide containing copolyamide composites is particularly advantageous?

A3: The research suggests that the improved properties of these composites make them well-suited for demanding applications such as:

- Electronics and electrical appliances: The enhanced flame retardancy and low water absorption are beneficial in these applications. [, ]

- LED technology: The material properties align well with the requirements of LED manufacturing. [, ]

- Automotive industry: The combination of high strength, thermal stability, and low water absorption makes these composites suitable for automotive components. [, ]

- Aerospace and military applications: The demanding performance requirements of these sectors often necessitate materials with the enhanced properties provided by this compound. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.